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Introduction

Jgad1 is a novel, potent, and selective degrader of the histone acetyltransferase EP300. As a
heterobifunctional proteolysis-targeting chimera (PROTAC), Jgad1 leverages the ubiquitin-
proteasome system to achieve its therapeutic effect. This document provides an in-depth
technical guide to the pharmacokinetics of Jgadl, summarizing key data and experimental
methodologies to support ongoing research and development efforts.

Core Pharmacokinetic Properties

The pharmacokinetic profile of Jgadl has been characterized in preclinical murine models.
Following a single intraperitoneal (IP) administration, Jqad1 exhibits key properties that are
summarized in the table below.
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. Route of
Parameter Value Species Dose L .
Administration
) 13.3 (£ 3.37) ) Intraperitoneal
Half-life (t2) CD1 Mice 10 mg/kg
hours (IP)
Maximum .
) ) Intraperitoneal
Concentration 7 pmol/L CD1 Mice 10 mg/kg
(IP)
(Cmax)
] ] ] NSG Mice with .
Efficacy Dosing 40 mg/kg, daily Intraperitoneal
] Kelly NB cell 40 mg/kg
Regimen for 21 days (1IP)
xenografts

Mechanism of Action and Signaling Pathway

Jqgad1 functions as a molecular bridge, bringing the target protein EP300 into proximity with the
E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of
EP300, marking it for degradation by the proteasome. The degradation of EP300 leads to a
cascade of downstream effects, culminating in apoptosis of cancer cells.

The signaling pathway of Jgad1l-mediated EP300 degradation is initiated by the formation of a
ternary complex between Jgad1, EP300, and the CRBN E3 ligase complex. This complex then
facilitates the transfer of ubiquitin molecules to EP300. Poly-ubiquitinated EP300 is
subsequently recognized and degraded by the 26S proteasome. The depletion of EP300
disrupts essential cellular processes, leading to the activation of the apoptotic cascade,
evidenced by the cleavage of PARP1 and the upregulation of pro-apoptotic proteins such as
BIM, BID, and PUMA.[1]
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JQAD1 Mechanism of Action

Experimental Protocols
In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Jgadl1 in a murine model.
Animal Model:

e Species: CD1 Mice

» Sex: Female

e Number of Animals: 4

Dosing:

e Compound: (R,S)-JQAD1

e Dose: 10 mg/kg

o Route of Administration: Intraperitoneal (IP) injection
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e Vehicle: 10% hydroxypropy! 3-cyclodextrin in sterile water
Sample Collection:
e Matrix: Serum

o Time Points: Serial measurements were taken at various time points up to 24 hours post-
dose.

Analytical Method:
e Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

» Details of the specific LC-MS/MS parameters, such as the make and model of the
instrument, column type, mobile phases, and mass transitions monitored, are proprietary to
the performing laboratory (ChemPartner).

Data Analysis:
e Software: WinNonlin V 6.2 (Pharsight Corporation)

e Model: Non-compartmental analysis

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Jgad1l in a neuroblastoma xenograft model.
Animal Model:

e Species: NOD.Cg-Prkdcscid 112rgtm1Wijl/SzJ (NSG) mice

o Cell Line: Kelly neuroblastoma (NB) cells were used to establish xenografts.

Dosing:

e Compound: JQAD1

e Dose: 40 mg/kg
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» Route of Administration: Intraperitoneal (IP) injection
e Frequency: Daily

e Duration: 21 days

Efficacy Endpoints:

e Tumor growth inhibition

e Prolonged survival

Experimental Workflow

The general workflow for evaluating the in vivo pharmacokinetics and efficacy of Jgad1l is
outlined below. This process begins with the preparation of the dosing solution and
administration to the appropriate animal models, followed by sample collection and analysis to
determine pharmacokinetic parameters and assess anti-tumor activity.
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Pharmacokinetic Study

Prepare 10 mg/kg Jgadl
in 10% HP-B-CD

Administer single IP dose
to CD1 mice

Collect serum samples
at serial time points

Quantify Jgad1 concentration
by LC-MS/MS

'

Calculate PK parameters
(t¥2, Cmax)

Efficacy Study
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N

Administer daily IP dose
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Analyze tumor growth inhibition
and survival benefit
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Conclusion

In Vivo Study Workflow

This technical guide provides a summary of the currently available pharmacokinetic data for
Jgadl. The compound demonstrates a promising preclinical pharmacokinetic profile,
supporting its further investigation as a therapeutic agent. The detailed methodologies and

workflows provided herein are intended to aid researchers in the design and execution of future
studies. Further investigation into the full ADME profile of Jgqad1, including its distribution,
metabolism, and excretion pathways, will be critical for its continued development and potential

translation to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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